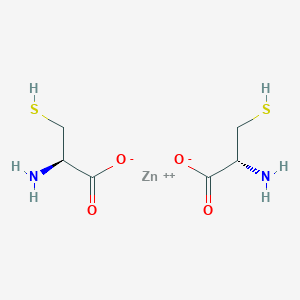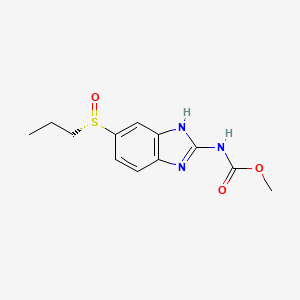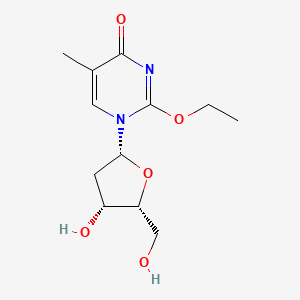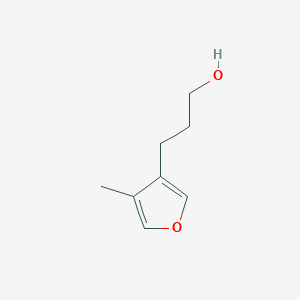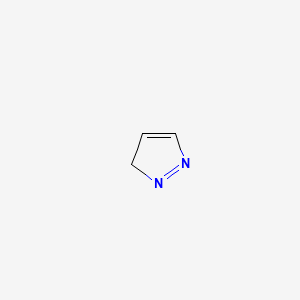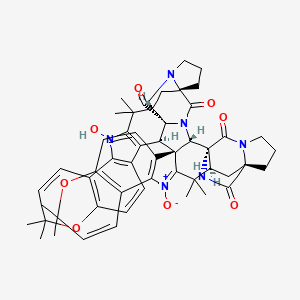
ANTHRAMYCIN
Übersicht
Beschreibung
Anthramycin ist ein Pyrrolobenzodiazepin-Antibiotikum mit bemerkenswerter Antitumoraktivität. Es wurde erstmals in den 1950er Jahren von M. D. Tendler und S. Korman aus dem thermophilen Actinomyceten Streptomyces refuineus gewonnen . Diese Verbindung ist bekannt für ihre Fähigkeit, die Synthese von RNA und DNA in Karzinomzellen zu hemmen, was sie zu einem wirksamen Chemotherapeutikum macht .
Vorbereitungsmethoden
Anthramycin wurde erstmals 1965 von Leimgruber et al. in einem Labor synthetisiert . Der synthetische Weg beinhaltet die Verwendung von Aminosäuren wie L-Tryptophan, L-Tyrosin und L-Methionin als Bausteine . Der Prozess umfasst eine Reihe von Schritten wie die Bildung eines Pyrrolobenzodiazepin-Kerns, gefolgt von verschiedenen chemischen Reaktionen, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Anthramycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die Chinon-Spezies wieder in ihre phenolische Form umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyrrolobenzodiazepin-Kern. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können.
Wissenschaftliche Forschungsanwendungen
Anthramycin wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Es ist ein kompetitiver Inhibitor der zellfreien RNA- und DNA-Synthese und blockiert die Wirkung von DNase I . Diese Verbindung bildet einen Komplex mit DNA und verhindert die Bindung von DNA an geeignete Enzyme, was für ihre Antitumoraktivität entscheidend ist . Trotz seines Potenzials ist die Verwendung von this compound in klinischen Umgebungen aufgrund seiner hohen Kardiotoxizität begrenzt . Die Forschung konzentriert sich weiterhin auf seine Anwendungen in der Krebstherapie, insbesondere bei Sarkomen, Lymphomen und gastrointestinalen Neoplasien .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Synthese von RNA und DNA in Karzinomzellen hemmt . Es bildet einen Komplex mit DNA und blockiert den Syntheseprozess, indem es die Bindung von DNA an geeignete Enzyme verhindert . Dieser Mechanismus beinhaltet die Bildung eines stabilen Addukts mit der DNA, das die Replikations- und Transkriptionsprozesse verhindert, die für die Proliferation von Krebszellen unerlässlich sind .
Wirkmechanismus
Anthramycin exerts its effects by inhibiting the synthesis of RNA and DNA in carcinoma cells . It forms a complex with DNA, blocking the synthesis process by prohibiting DNA binding with proper enzymes . This mechanism involves the formation of a stable adduct with the DNA, which prevents the replication and transcription processes essential for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Anthramycin gehört zur Familie der Pyrrolobenzodiazepin (PBD)-Antitumorantibiotika. Ähnliche Verbindungen sind:
Tomaymycin: Eine PBD-Verbindung mit ähnlichen DNA-Bindungseigenschaften und Antitumoraktivität.
Sibiromycin: Ein weiteres PBD-Antibiotikum mit starker Antitumorwirkung. Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner hohen Zytotoxizität und seines spezifischen Mechanismus der Komplexbildung mit DNA zur Hemmung der Synthese einzigartig.
Eigenschaften
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-27-4 | |
| Record name | Anthramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthramycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)
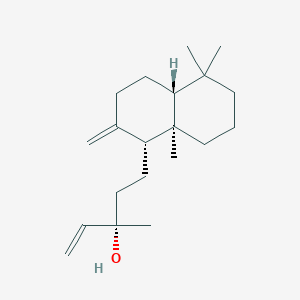

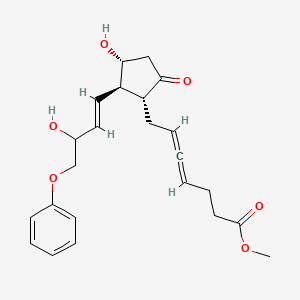

![2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)
